

5-Chloro-3-Nitroindazole: Structural Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: B11902292

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Executive Summary

5-chloro-3-nitro-1H-indazole (CAS: 98083-46-6) is a disubstituted indazole derivative characterized by a chlorine atom at the C5 position of the benzene ring and a nitro group at the C3 position of the pyrazole ring. As a member of the nitroindazole family, it serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, anti-parasitic agents (e.g., against *Trypanosoma cruzi*), and antimicrobial compounds. Its dual-functionality allows for orthogonal derivatization: nucleophilic aromatic substitution (

) or reduction at the nitro group, and cross-coupling reactions at the chloro-position.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

Parameter	Details
IUPAC Name	5-chloro-3-nitro-1H-indazole
CAS Registry Number	98083-46-6
Molecular Formula	
SMILES	<chem>Clc1cc2c(cnn2[O-])cc1</chem> (Note: Tautomer dependent)
InChI Key	Unique identifier required for database integration. ^[1] ^[2]

Molecular Weight & Isotopic Distribution

The molecular weight is calculated based on the standard atomic weights of Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), Oxygen (15.999), and Chlorine (35.45).

Mass Type	Value (g/mol)	Significance
Average Molecular Weight	197.58	Used for stoichiometry in bulk synthesis.
Monoisotopic Mass	196.9992	Critical for High-Resolution Mass Spectrometry (HRMS) identification.

Structural Tautomerism

Indazoles exhibit prototropic tautomerism between the 1H- and 2H- forms.

- 1H-Indazole (Benzenoid): Thermodynamically preferred in the solid state and in non-polar solvents.
- 2H-Indazole (Quinoid): Less stable but can be trapped via N-alkylation.
- Substituent Effect: The electron-withdrawing nitro group at C3 significantly increases the acidity of the N-H proton (

estimated < 10), stabilizing the anion and facilitating N-functionalization.

Physicochemical Properties

Property	Value / Description	Causality/Context
Appearance	Yellow to pale-orange crystalline solid	Characteristic of conjugated nitro-aromatic systems.
Melting Point	Predicted: 210–220 °C	High intermolecular H-bonding (N-H...O) elevates lattice energy.
LogP (Calculated)	~2.15	Moderate lipophilicity; suitable for CNS drug scaffolds.
pKa (NH)	~9.5 (Predicted)	More acidic than unsubstituted indazole (13.8) due to the -I/-M effect of the 3-nitro group.
Solubility	Low in water; Soluble in DMSO, DMF, EtOAc	Requires polar aprotic solvents for efficient reaction.

Synthesis & Manufacturing Protocols

The synthesis of 5-chloro-3-nitroindazole presents a regioselectivity challenge. Direct nitration of indazole typically occurs at C5. However, starting with 5-chloroindazole alters the electrophilic substitution landscape.

Synthetic Pathway: Nitration of 5-Chloroindazole

To introduce the nitro group at C3 rather than C7 (the other open position on the benzene ring), reaction conditions must be tuned to favor the pyrazole ring.

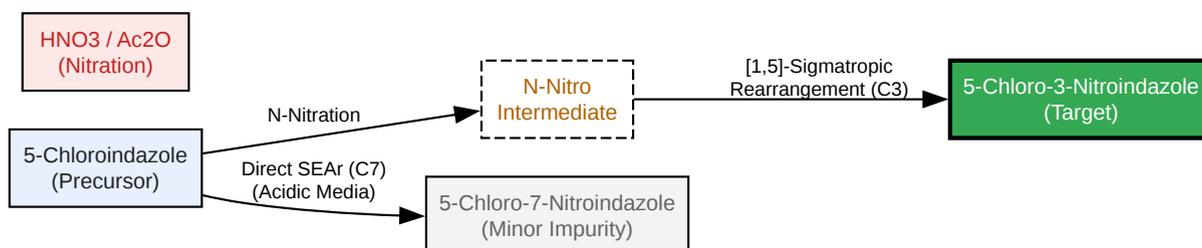
- Reagents: Fuming Nitric Acid () and Acetic Anhydride ().

- Mechanism: Formation of an N-nitro intermediate followed by a [1,5]-sigmatropic rearrangement to C3.
- Selectivity: The C5-Cl blocks the most reactive benzene position. Acetic anhydride conditions favor C3 substitution over C7.

Experimental Protocol (Standardized)

- Dissolution: Dissolve 5-chloroindazole (1.0 eq) in Glacial Acetic Acid at room temperature.
- Nitration: Dropwise addition of Fuming (1.5 eq) while maintaining temperature < 20°C to prevent over-nitration.
- Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
- Quenching: Pour reaction mixture into crushed ice/water. The product precipitates as a yellow solid.
- Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary to remove 7-nitro isomers.

Diagram: Synthesis & Reactivity Map



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Figure 1: Synthetic pathway illustrating the nitration mechanism and potential regiochemical outcomes.

Applications in Drug Discovery

Kinase Inhibition (Scaffold Hopping)

The indazole core is a bioisostere for the purine ring of ATP.

- Mechanism: The N1-H and N2 lone pair form hydrogen bonds with the "hinge region" of kinase enzymes.
- 3-Position Utility: The nitro group can be reduced to an amine (), providing a handle for amide coupling to extend into the solvent-exposed pocket or the "gatekeeper" region.

Anti-Parasitic Activity

Nitro-heterocycles are privileged structures in treating neglected tropical diseases (Chagas disease, Leishmaniasis).

- MOA: The nitro group functions as a "warhead," undergoing enzymatic reduction within the parasite to form toxic radical species that damage DNA.
- SAR: The 5-chloro substituent enhances lipophilicity (LogP), improving cell membrane permeability compared to the parent nitroindazole.

Analytical Characterization

To validate the identity of 5-chloro-3-nitroindazole, the following spectral signatures are diagnostic:

- NMR (DMSO-
, 400 MHz):
 - 14.0+ ppm: Broad singlet (NH), confirms 1H-tautomer.
 - 8.2–8.5 ppm: Deshielded aromatic protons due to the nitro group's electron-withdrawing effect.
 - Coupling: Look for meta-coupling (

- [1. 5-chloro-7-nitro-1H-indazole | C7H4ClN3O2 | CID 24729269 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [5-Chloro-3-Nitroindazole: Structural Characterization and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11902292#5-chloro-3-nitroindazole-chemical-structure-and-molecular-weight\]](https://www.benchchem.com/product/b11902292#5-chloro-3-nitroindazole-chemical-structure-and-molecular-weight)

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